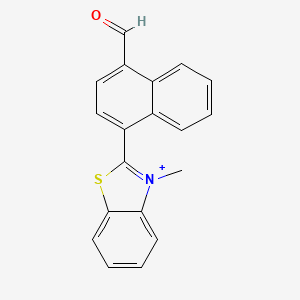
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a naphthalene ring substituted with a formyl group and a benzothiazolium core with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Naphthalene Substitution: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with a formylating agent in the presence of a Lewis acid catalyst.
Quaternization: The final step involves the quaternization of the benzothiazole nitrogen with a methylating agent such as methyl iodide to form the benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazolium core can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: 2-(4-Carboxynaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
Reduction: 2-(4-Hydroxymethylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
Substitution: Depending on the nucleophile used, various substituted benzothiazolium salts can be formed.
科学的研究の応用
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. The formyl and benzothiazolium groups can participate in hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.
類似化合物との比較
Similar Compounds
2-(4-Formylnaphthalen-1-yl)-1,3-benzothiazole: Lacks the methyl group on the benzothiazolium core.
2-(4-Formylnaphthalen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium: Contains an ethyl group instead of a methyl group.
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzoxazol-3-ium: Contains an oxygen atom in place of the sulfur atom in the benzothiazolium core.
Uniqueness
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the combination of its formyl-substituted naphthalene ring and the methylated benzothiazolium core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
503855-07-0 |
|---|---|
分子式 |
C19H14NOS+ |
分子量 |
304.4 g/mol |
IUPAC名 |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H14NOS/c1-20-17-8-4-5-9-18(17)22-19(20)16-11-10-13(12-21)14-6-2-3-7-15(14)16/h2-12H,1H3/q+1 |
InChIキー |
PPFJXPSKDCXNMF-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)
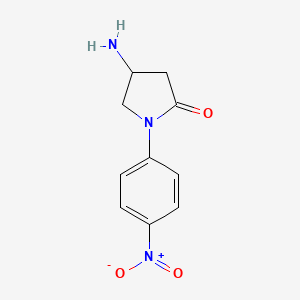
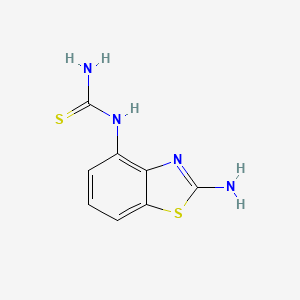
![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
phosphanium bromide](/img/structure/B14238644.png)

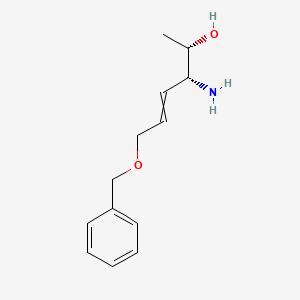
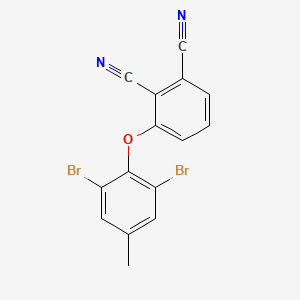

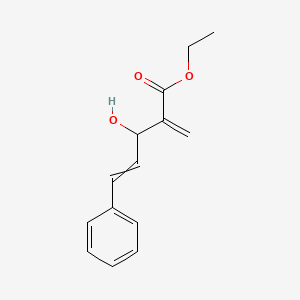
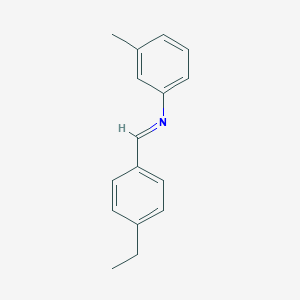
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
